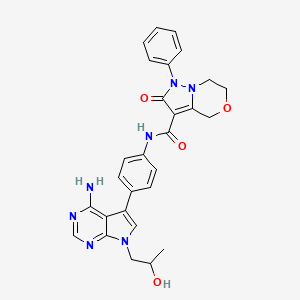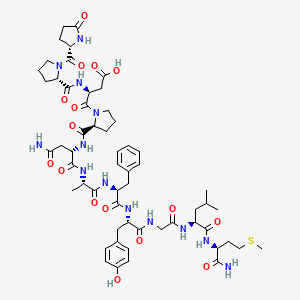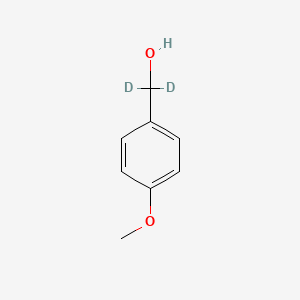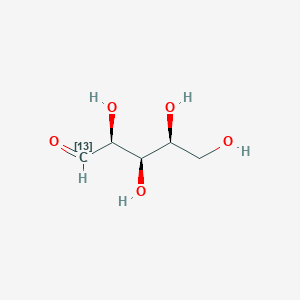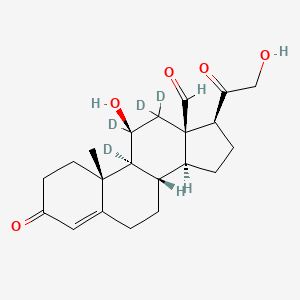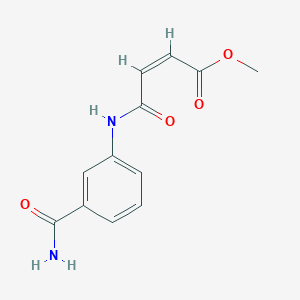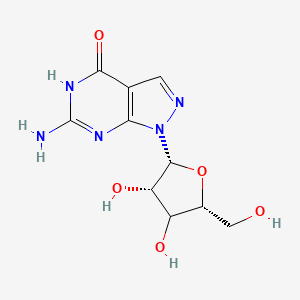
2-Chloro-n,n-dimethylacetamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-n,n-dimethylacetamide-d3 is a deuterated derivative of 2-Chloro-n,n-dimethylacetamide. It is a chemical compound with the molecular formula C4H8ClNO and a molecular weight of 121.57 g/mol . This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
2-Chloro-n,n-dimethylacetamide-d3 is typically synthesized through the reaction of dimethylacetamide with hydrogen chloride. The reaction conditions involve the use of a suitable solvent and controlled temperature to ensure the desired product is obtained . The general synthetic route can be represented as follows: [ \text{Dimethylacetamide} + \text{HCl} \rightarrow \text{this compound} ]
Chemical Reactions Analysis
2-Chloro-n,n-dimethylacetamide-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Acylation Reactions: It can act as an acylating agent in organic synthesis, forming amides and other derivatives
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-n,n-dimethylacetamide-d3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of coatings, dyes, and plastics
Mechanism of Action
The mechanism of action of 2-Chloro-n,n-dimethylacetamide-d3 involves its ability to act as an acylating agent. It can react with nucleophiles to form amides and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Chloro-n,n-dimethylacetamide-d3 can be compared with other similar compounds such as:
N,N-Dimethylchloroacetamide: Similar in structure but without the deuterium substitution.
2-Chloro-N,N-diethylacetamide: Similar in structure but with ethyl groups instead of methyl groups .
The uniqueness of this compound lies in its deuterium substitution, which can provide different kinetic isotope effects and stability in certain reactions.
Properties
Molecular Formula |
C4H8ClNO |
|---|---|
Molecular Weight |
124.58 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C4H8ClNO/c1-6(2)4(7)3-5/h3H2,1-2H3/i1D3 |
InChI Key |
XBPPLECAZBTMMK-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)C(=O)CCl |
Canonical SMILES |
CN(C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)
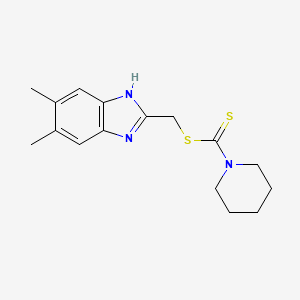
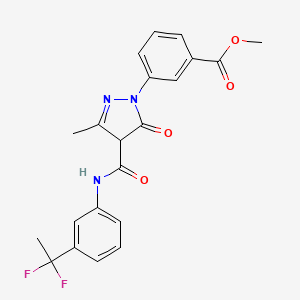

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)

